molecular formula C12H8BrNO2 B1379991 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde CAS No. 1427460-53-4

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

Cat. No.: B1379991
CAS No.: 1427460-53-4
M. Wt: 278.1 g/mol
InChI Key: LTHHAVJBTIDPQM-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H8BrNO2 It is characterized by the presence of a bromopyridine moiety attached to a benzaldehyde group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 5-bromopyridine-2-ol with 3-formylphenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromopyridine and benzaldehyde groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopyridine moiety can enhance its binding affinity to certain targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison: 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is unique due to the presence of both a bromopyridine and a benzaldehyde group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new derivatives with enhanced properties .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHAVJBTIDPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261673
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-53-4
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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